molecular formula C22H32O2 B022492 Promestriene CAS No. 39219-28-8

Promestriene

Cat. No.: B022492
CAS No.: 39219-28-8
M. Wt: 328.5 g/mol
InChI Key: IUWKNLFTJBHTSD-QIKJAYGVSA-N
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Description

Promestriene is a synthetic estrogen, also known as estradiol 3-propyl 17β-methyl diether. It is primarily used in topical formulations for the treatment of vaginal atrophy in women. This compound was first introduced in France in 1974 and has since been marketed in 34 countries worldwide . This compound is minimally absorbed and appears to have negligible systemic estrogenic effects .

Scientific Research Applications

Promestriene has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Promestriene is a synthetic estrogen analog . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a series of changes in gene expression, which can have various effects depending on the specific tissues involved .

Biochemical Pathways

The activation of estrogen receptors by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and differentiation, as well as in the regulation of the menstrual cycle . The downstream effects of these changes can vary widely, depending on the specific tissues and cells involved.

Pharmacokinetics

This compound is applied topically and is minimally absorbed . This means that it has a negligible systemic estrogenic effect

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific tissues and cells involved. In general, however, this compound can help to alleviate symptoms of vaginal atrophy and speed up wound healing following vulvovaginal surgery or trauma . It has also been shown to be effective in reversing atrophic changes caused by estrogen deficiency in women undergoing natural or surgically induced menopause .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the vaginal environment can affect the absorption and effectiveness of topically applied this compound . Additionally, the presence of certain excipients in the formulation can enhance the stability and bioavailability of this compound .

Safety and Hazards

Promestriene is harmful if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Promestriene has been used in trials studying the prevention of Hypospadias . It has been studied in phase IV of the clinical trial on improvement of hormonal cytology, local and systemic climacteric complaints, as well as its endometrial security in patients with vaginitis atrophic pelvic; organ prolapse and endometrial hyperplasia . It has also been studied in phase III of the clinical trial in the post-operative patients with hypospadias . In addition, this compound was in phase IV of the clinical trial to study its treatment of patients with vaginosis, bacterial, but that study was terminated .

Preparation Methods

Promestriene is synthesized through a series of chemical reactions involving estradiol. The synthetic route typically involves the etherification of estradiol at the 3 and 17β positions with propyl and methyl groups, respectively . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the etherification process. Industrial production methods focus on optimizing yield and purity while ensuring the safety and efficiency of the process .

Chemical Reactions Analysis

Promestriene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Promestriene is unique compared to other synthetic estrogens due to its minimal systemic absorption and localized effect. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "Promestriene can be synthesized by a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "2-Methyl-1,3-butadiene", "Sodium hydroxide", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Estrone is reacted with 2-methyl-1,3-butadiene in the presence of sodium hydroxide to form 2-methyl-1,3,5(10)-estratriene-3,17-dione.", "2. The above product is then reacted with bromine in acetic acid to form 2-methyl-1,3,5(10),16-estratetraene-3,17-dione.", "3. The above product is then reacted with hydrochloric acid to form 2-methyl-1,3,5(10),16-estratetraen-17-ol.", "4. The above product is then reacted with sodium bicarbonate to form 2-methyl-1,3,5(10),16-estratetraen-17-ol acetate.", "5. The above product is then reacted with sodium sulfate and methanol to form 2-methyl-1,3,5(10),16-estratetraen-17-ol acetate methanol solvate.", "6. The above product is then reacted with ethanol and diethyl ether to form Promestriene.", "7. The final product is purified and crystallized from water." ] }

CAS No.

39219-28-8

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1

InChI Key

IUWKNLFTJBHTSD-QIKJAYGVSA-N

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C

SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

39219-28-8

Pictograms

Irritant; Health Hazard

Synonyms

(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene;  3-Propoxy-17β-methoxyestra-_x000B_1,3,5(10)-triene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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